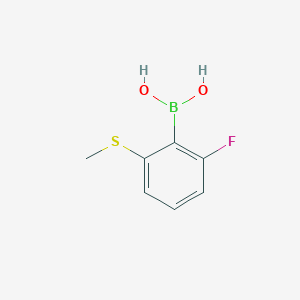
6-Fluoro-2-(methylsulfanyl)phenylboronic acid
Descripción general
Descripción
“6-Fluoro-2-(methylsulfanyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-58-7 . It has a molecular weight of 186.01 . The IUPAC name for this compound is (2-fluoro-6-(methylthio)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “6-Fluoro-2-(methylsulfanyl)phenylboronic acid” is 1S/C7H8BFO2S/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-Fluoro-2-(methylsulfanyl)phenylboronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis
6-Fluoro-2-(methylsulfanyl)phenylboronic acid: is a valuable compound in organic synthesis, particularly in Suzuki cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s boronic acid group reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials.
Medicinal Chemistry
In medicinal chemistry, 6-Fluoro-2-(methylsulfanyl)phenylboronic acid plays a role in the development of new drugs . Its ability to form stable covalent bonds with biological molecules can be exploited to design boron-containing drugs. These drugs can target enzymes or receptors with high specificity, potentially leading to treatments with fewer side effects.
Polymer Research
The compound’s utility extends to polymer research, where it can be used to modify the properties of polymeric materials . By incorporating boronic acid groups into polymers, researchers can create materials with unique characteristics, such as self-healing properties or responsiveness to environmental stimuli like pH changes.
Materials Science
In materials science, 6-Fluoro-2-(methylsulfanyl)phenylboronic acid contributes to the creation of advanced materials . Its molecular structure allows for the development of novel boron-containing materials with potential applications in electronics, optics, and nanotechnology.
Analytical Chemistry
Analytical chemists use 6-Fluoro-2-(methylsulfanyl)phenylboronic acid for its selective binding to certain analytes . This selectivity is beneficial in chromatography and sensor technologies, where it can be used to detect and quantify sugars, amino acids, and other compounds that interact with boronic acids.
Environmental Studies
The compound’s role in environmental studies is emerging, with potential applications in the detection and removal of pollutants . Boronic acids can bind to various organic and inorganic species, making them useful in environmental monitoring and remediation efforts.
Neutron Capture Therapy
6-Fluoro-2-(methylsulfanyl)phenylboronic acid: may also find application in neutron capture therapy, a type of cancer treatment . Boron-containing compounds are used to target cancer cells, which are then irradiated with neutrons. The boron atoms capture the neutrons and undergo fission, selectively destroying the cancer cells.
Bioconjugation
Finally, the compound is used in bioconjugation techniques . It can be attached to antibodies or other proteins, allowing researchers to track or modify biological molecules in a controlled manner. This application is crucial in the development of diagnostic assays and targeted drug delivery systems.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2-fluoro-6-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVNHKOWGVWCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



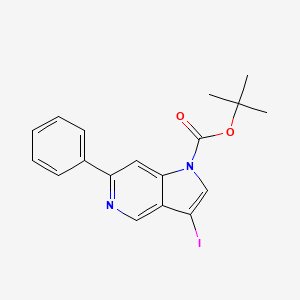
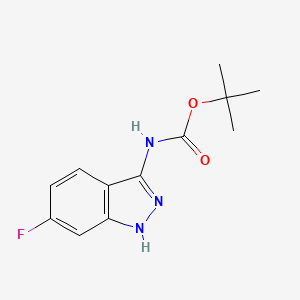
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)
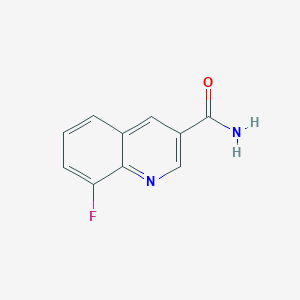
![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)

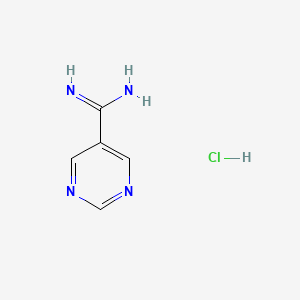
amino}acetic acid](/img/structure/B1446419.png)
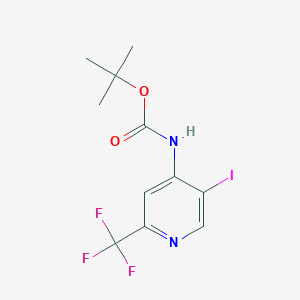

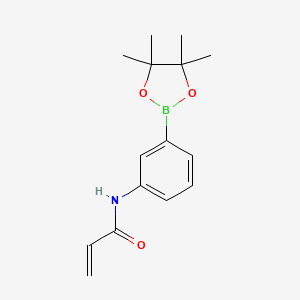

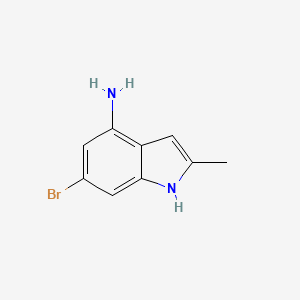
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)